molecular formula C7H5BrN2 B3266298 3-Bromo-3-phenyl-3H-diazirine CAS No. 4222-25-7

3-Bromo-3-phenyl-3H-diazirine

Cat. No. B3266298
CAS RN: 4222-25-7
M. Wt: 197.03 g/mol
InChI Key: CTXSTLISJDKLRN-UHFFFAOYSA-N
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Description

3-Bromo-3-phenyl-3H-diazirine is a Suzuki-Miyaura (S−M)-compatible building block tailored for the design of photoaffinity probes (PAPs) . It is used for chemical probe synthesis .


Synthesis Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . In response, diazirine-tolerant S-M coupling conditions were developed by Ichiishi, et al, using 3- (4-bromophenyl)-3- (trifluoromethyl)-3 H -diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-3-phenyl-3H-diazirine is C7H5BrN2 . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .


Chemical Reactions Analysis

Carbenes formed from diazirine reagents can undergo rapid insertion into any nearby C–H, O–H or N–H bond . Electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .


Physical And Chemical Properties Analysis

The molecular formula of 3-Bromo-3-phenyl-3H-diazirine is C7H5BrN2 . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .

Scientific Research Applications

Nitrenic Reactivity

3-Bromo-3-phenyl-3H-diazirine exhibits notable nitrenic reactivity, which is significant in the formation of various compounds. For instance, its reaction with phenylmagnesium bromide leads to the formation of N,N′-disubstituted amidines. This process involves the intermediacy of 1-phenyl or 1-cyano-1H-diazirines, indicating its utility in complex chemical syntheses (Kolářová et al., 2013).

Photoaffinity Reagents

3-Bromo-3-phenyl-3H-diazirine is a precursor in the preparation of photoaffinity reagents. It has been used in synthesizing specific amino acids for incorporation into peptide photoaffinity reagents, demonstrating its versatility in biochemistry (Shih & Bayley, 1985).

Surface Modification Applications

In material science, 3-Bromo-3-phenyl-3H-diazirine serves as a "linker" molecule for the covalent surface modification of graphitic carbon and carbon nanotubes. This application showcases its potential in enhancing the properties of materials like carbon nanotubes for various technological applications (Lawrence et al., 2011).

Photocrosslinking in Molecular Biology

The molecule has been utilized in photocrosslinking experiments within the realm of molecular biology. This involves the synthesis of specific reagents that facilitate the study of molecular interactions and structures (Kogon et al., 1992).

Radical and Nitrenoid Reactivity

3-Bromo-3-phenyl-3H-diazirines have shown radical and nitrenoid reactivity, indicating their potential in the formation of various organic compounds. This reactivity plays a significant role in chemical synthesis and understanding reaction mechanisms (Navrátil et al., 2016).

Carbene Generating Group

3-Bromo-3-phenyl-3H-diazirine acts as a carbene generating group. Its rapid photolysis to yield carbenes and its stability under various conditions make it a useful compound in the preparation of photochemical probes (Brunner et al., 1980).

Mechanism of Action

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond .

Safety and Hazards

Users are advised not to breathe fumes, mist, spray, vapors .

Future Directions

The results of a comprehensive survey of diazirine structure–function relationships are expected to lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

properties

IUPAC Name

3-bromo-3-phenyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXSTLISJDKLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(N=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-phenyl-3H-diazirine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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